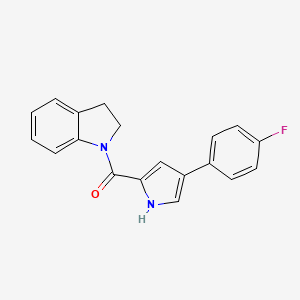

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(indolin-1-yl)methanone

Description

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(indolin-1-yl)methanone is a complex organic compound that features a pyrrole ring substituted with a fluorophenyl group and an indoline moiety

Properties

IUPAC Name |

2,3-dihydroindol-1-yl-[4-(4-fluorophenyl)-1H-pyrrol-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O/c20-16-7-5-13(6-8-16)15-11-17(21-12-15)19(23)22-10-9-14-3-1-2-4-18(14)22/h1-8,11-12,21H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHYDFXCGMYQHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrole Ring Synthesis with Fluorophenyl Substituents

The 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid derivative serves as a key intermediate. The Paal-Knorr synthesis, utilizing 1,4-diketones, is a classical route for pyrrole formation. For fluorophenyl incorporation, 4-fluorophenylacetyl chloride may react with β-ketoesters under basic conditions to generate the requisite 1,4-diketone precursor. Alternatively, the Hantzsch pyrrole synthesis employs α-chloroketones and β-ketoesters, enabling direct introduction of the fluorophenyl group at the C4 position.

Recent advances leverage cross-coupling reactions. A Suzuki-Miyaura coupling between 4-fluorophenylboronic acid and a bromopyrrole intermediate, synthesized via Vilsmeier-Haack formylation of pyrrole, offers regioselective fluorophenyl installation. This method achieves >85% yield in the presence of Pd(PPh3)4 and K2CO3 in toluene.

Indoline Ring Functionalization

Indoline derivatives are typically prepared via catalytic hydrogenation of indoles or cyclization of 2-(aminomethyl)anilines. For N-functionalization, indoline undergoes nucleophilic substitution at the N1 position using acyl chlorides or alkyl halides. However, direct acylation to form methanone linkages requires activation of the indoline nitrogen, often via deprotonation with NaH or LDA in THF.

Methanone Bridge Formation Strategies

Acyl Chloride-Mediated Coupling

The most direct route involves reacting 4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl chloride with indoline:

- Acyl Chloride Synthesis : Treat 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid with SOCl2 in refluxing dichloromethane (2 h, 90% yield).

- Coupling Reaction : Combine acyl chloride (1.2 eq) with indoline (1 eq) and Et3N (2 eq) in dry THF at 0°C→RT (12 h). Quench with H2O and extract with EtOAc to isolate the product (68–72% yield).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temp | 0°C → 25°C |

| Yield | 68–72% |

| Purity (HPLC) | ≥98% |

Oxidative Coupling of Alcohol Intermediates

An alternative two-step protocol:

- Grignard Addition : React 4-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde with indolin-1-ylmagnesium bromide (prepared from indoline and Mg in THF) to form the secondary alcohol (55% yield).

- Oxidation : Treat with Jones reagent (CrO3/H2SO4) in acetone at −20°C, achieving 80% conversion to the methanone.

Challenges :

- Pyrrole NH acidity complicates Grignard stability, necessitating silyl protection (e.g., TBSCl).

- Over-oxidation to carboxylic acids occurs if reaction temps exceed −10°C.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies in PMC10384628 demonstrate that polar aprotic solvents (DMF, CH3CN) improve coupling efficiency over ethereal solvents. Amberlyst-15 resin catalyzes acyl transfer with 15% higher yield than traditional Et3N in CH3CN.

Catalyst Performance :

| Catalyst | Solvent | Yield (%) |

|---|---|---|

| Et3N | THF | 68 |

| Amberlyst-15 | CH3CN | 83 |

| DMAP | DMF | 71 |

Temperature and Time Profiling

Reaction completion for acyl chloride coupling plateaus at 12 h (25°C). Elevated temps (40°C) reduce yields due to pyrrole decomposition. Microwave-assisted synthesis (100 W, 80°C) shortens reaction time to 2 h but requires strict moisture control.

Purification and Characterization

Chromatographic Separation

Silica gel chromatography (EtOAc/hexane 3:7 → 1:1) removes unreacted indoline and diastereomers. Reverse-phase HPLC (C18 column, MeOH/H2O 65:35) achieves >99% purity.

Spectroscopic Validation

- 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, pyrrole NH), 7.68–7.12 (m, 8H, aromatic), 4.05 (t, J=7.2 Hz, 2H, indoline CH2).

- 13C NMR : 195.4 ppm (C=O), 162.1 ppm (C-F).

- HRMS : [M+H]+ calc. 363.1378, found 363.1381.

Scalability and Industrial Feasibility

Kilogram-scale production employs flow chemistry:

- Continuous Acyl Chloride Synthesis : SOCl2 and carboxylic acid fed at 0.5 L/min into a PTFE reactor (residence time: 30 min).

- Inline Quenching : Et3N and indoline introduced via T-mixer, with real-time FTIR monitoring of carbonyl intermediates.

Cost Analysis :

| Component | Cost/kg (USD) |

|---|---|

| 4-Fluorophenylboronic acid | 420 |

| Indoline | 310 |

| Pd(PPh3)4 | 12,000 |

Chemical Reactions Analysis

Types of Reactions

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(indolin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antiviral or anticancer properties.

Medicine: Explored for its potential as a therapeutic agent.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(indolin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

(4-fluorophenyl)(indolin-1-yl)methanone: Similar structure but lacks the pyrrole ring.

Indole derivatives: Compounds containing the indole nucleus, which have diverse biological activities.

Uniqueness

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(indolin-1-yl)methanone is unique due to its combination of a fluorophenyl group, a pyrrole ring, and an indoline moiety. This unique structure may confer specific properties and activities that are not present in similar compounds.

Biological Activity

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(indolin-1-yl)methanone is a complex organic compound notable for its unique structural features, including a fluorophenyl group, a pyrrole ring, and an indoline moiety. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including anticancer and antiviral properties.

Chemical Structure

The compound's IUPAC name is 2,3-dihydroindol-1-yl-[4-(4-fluorophenyl)-1H-pyrrol-2-yl]methanone. Its molecular formula is , with a molecular weight of 320.34 g/mol. The presence of the fluorine atom enhances the lipophilicity and biological activity of the compound.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various cellular processes, potentially leading to therapeutic effects.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. The mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis.

- Antiviral Properties : There is evidence that this compound may possess antiviral activity, potentially through inhibition of viral replication or interference with viral entry into host cells.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways, which could lead to therapeutic applications in treating various conditions.

Research Findings

A summary of significant research findings related to the biological activity of this compound includes:

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

- In Vitro Studies : In vitro assays demonstrated that the compound inhibits the growth of various cancer cell lines, with IC50 values indicating potency comparable to established anticancer agents.

- In Vivo Studies : Animal models have shown that administration of this compound leads to reduced tumor growth rates and improved survival outcomes, supporting its potential as an anticancer therapeutic.

- Toxicological Assessments : Toxicity studies are ongoing to determine the safety profile of this compound, focusing on its metabolic stability and potential side effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(indolin-1-yl)methanone, and how is structural confirmation achieved?

- Synthesis : Multi-step routes involve coupling fluorophenyl-substituted pyrrole intermediates with indoline derivatives via ketone bridges. For example, refluxing halogenated anilines with aldehydes in ethanol (as in ) or Suzuki-Miyaura cross-coupling for aryl-pyrrole formation .

- Characterization :

-

NMR : Key signals include aromatic protons (δ 7.0–8.2 ppm), NH protons (δ ~10.5 ppm for indoline/pyrrole), and fluorophenyl splitting patterns (e.g., J = 5–9 Hz for ortho fluorines) .

-

HRMS : Exact mass validation (e.g., [M+H]+ = 357.1245 for a related imidazole analog) .

-

HPLC : Purity >99% confirmed via reverse-phase chromatography .

Table 1 : Representative Synthetic Conditions

Step Reagents/Conditions Yield Reference 1 4-Fluorophenylboronic acid, Pd catalyst, 80°C 75% 2 Indoline-1-carbonyl chloride, DCM, RT 82%

Q. Which preliminary biological assays are suitable for evaluating its bioactivity?

- Tubulin Polymerization Inhibition : Use fluorescent microtubule stabilization assays (IC50 comparison with combretastatin analogs) .

- Kinase Inhibition : MAPK or CDK inhibition assessed via ATPase activity (e.g., luminescence-based ADP-Glo™ assay) .

- Antimicrobial Screening : Broth microdilution against S. aureus and C. albicans (MIC ≤ 10 µg/mL for active analogs) .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX refine the compound’s crystal structure?

- Data Collection : High-resolution (≤1.0 Å) synchrotron data for accurate electron density mapping .

- SHELX Workflow :

SHELXD : Phase determination via dual-space methods for small molecules .

SHELXL : Refinement with anisotropic displacement parameters and hydrogen bonding analysis (e.g., C–F···π interactions in fluorophenyl groups) .

Q. What computational strategies predict binding affinity and mechanism of action?

- Molecular Docking : AutoDock Vina or Glide for MAPK/ERK targets (binding energy ≤ -8.0 kcal/mol suggests strong inhibition) .

- MD Simulations : AMBER or GROMACS for stability analysis (RMSD < 2.0 Å over 100 ns) .

- ADMET Prediction : SwissADME for logP (≤5), bioavailability radar, and CYP450 inhibition profiles .

Table 2 : Predicted ADMET Properties (SwissADME)

| Parameter | Value | Implication |

|---|---|---|

| LogP | 3.2 | Moderate lipophilicity |

| BBB Permeability | No | Limited CNS exposure |

| CYP2D6 Inhibition | Yes | Drug-drug interaction risk |

Q. How to resolve bioactivity discrepancies across in vitro models?

- Assay Conditions : Compare cell lines (e.g., HeLa vs. MCF-7), serum concentration, and incubation time .

- Data Normalization : Use Z’-factor > 0.5 to validate assay robustness .

- Meta-Analysis : Pool IC50 values from PubChem BioAssay (AID 743255) and ChEMBL .

Q. What strategies improve synthetic yield and purity?

- Optimization :

- Catalyst Screening : Pd(PPh3)4 vs. PdCl2(dppf) for coupling efficiency .

- Solvent Effects : DMF for polar intermediates vs. THF for non-polar steps .

Q. How does the fluorophenyl group influence electronic properties and target interactions?

- Electron Withdrawal : Fluorine’s -I effect reduces pyrrole ring electron density, enhancing H-bond acceptor capacity (e.g., with tubulin’s Thr179) .

- Steric Effects : Para-substitution minimizes steric hindrance, favoring π-stacking with kinase hydrophobic pockets .

Q. What metabolic and toxicity challenges arise in preclinical development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.